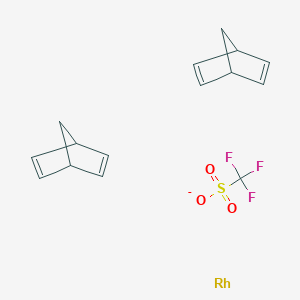

Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate

Overview

Description

Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate is a complex compound in organometallic chemistry. It's known for its catalytic properties, especially in reactions involving norbornadiene and related compounds.

Synthesis Analysis

- Catalytic Isomerization : Bis(μ-acetato)-bis(norbornadiene)dirhodium(I) has been structurally characterized and shown to be an active catalyst for the isomerization of quadricyclane to norbornadiene (A. Reis et al., 1979).

- Cationic Rhodium(I) Complexes : The synthesis of cationic rhodium(I) complexes with various diolefins, including norbornadiene, highlights the versatility of these complexes (V. Cadierno et al., 2010).

Molecular Structure Analysis

- Crystal Structure : The molecular and crystal structure of bis(μ-acetato)-bis(norbornadiene)dirhodium(I) provides insights into the steric interactions and coordination geometry within the compound (A. Reis et al., 1979).

Chemical Reactions and Properties

- Cyclodimerization : The compound acts as a catalyst for the cyclodimerization of norbornadiene, showing different reactivity based on the ligand, environment, and solvent (N. F. Gol'shleger et al., 1983).

- Valence Isomerization : Bis(μ-acetato)-bis(norbornadiene)dirhodium is a catalyst for quadricyclane isomerization, indicating a stepwise mechanism involving rhodocyclobutane intermediates (M. J. Chen & H. Feder, 1979).

Physical Properties Analysis

The synthesis and characterization of these rhodium complexes, including their spectroscopic and crystallographic properties, are crucial for understanding their physical properties.

Chemical Properties Analysis

- Cyclometalation Reactions : The compound's reactivity in cyclometalation reactions reveals insights into chelate effects and competing oxidative additions (Sven Sjoevall et al., 2001).

- Catalysis in Confined Spaces : The hydrogenation of norbornadiene catalyzed by bis-norbornadiene rhodium(I) complex in a self-folding cavitand shows changes in regioselectivity, demonstrating the influence of confined spaces on catalysis (Alex Hamilton et al., 2013).

Scientific Research Applications

Catalytic Activity and Synthesis

Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate has been explored extensively in the context of synthesis and catalytic activities. It serves as a precursor in various catalytic processes, demonstrating significant versatility in organic synthesis. For instance, cationic rhodium(I) complexes, including those with norbornadiene, have been synthesized and investigated for their catalytic activity in reactions such as acetophenone hydrosilylation and dimethyl itaconate hydrogenation (Cadierno, Díez, García‐Garrido, Gimeno, & Pizzano, 2010). These studies highlight the compound's potential in facilitating diverse chemical transformations, contributing to the development of efficient synthetic methodologies.

Mechanistic Insights and Chemical Transformations

The compound has also been a focal point in mechanistic studies aimed at understanding the intricacies of chemical reactions. Research has shown its involvement in complex processes such as cyclometalation reactions, where its reactivity under different conditions was explored to uncover the mechanisms of C-H and C-O oxidative additions (Sjoevall, Andersson, & Wendt, 2001). These studies not only advance our understanding of fundamental chemical principles but also open new avenues for designing novel catalytic systems.

Hydrogenation Reactions and Confinement Effects

Further research has delved into the hydrogenation of norbornadiene catalyzed by bis-norbornadiene rhodium(I) complexes. One particular study examined the reaction mechanism within the confines of a self-folding octaamide cavitand, revealing how steric crowding affects product formation, underscoring the influence of the reaction environment on catalytic outcomes (Hamilton, Gicquel, Ballester, & Bo, 2013). This research provides valuable insights into how catalysis can be tailored by manipulating the microenvironment around the active species.

Safety and Hazards

Mechanism of Action

Target of Action

Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate, also known as bicyclo[2.2.1]hepta-2,5-diene;rhodium;trifluoromethanesulfonate, is primarily used as a catalyst in organic synthesis . Its primary targets are the reactants in the chemical reactions it catalyzes .

Mode of Action

This compound interacts with its targets by facilitating the breaking and forming of bonds during chemical reactions . It is particularly used for metalation via C-C bond cleavage, synthesis of rhodium/ph-binepine catalysts, and as a catalyst for enantioselective hydrogenation .

Biochemical Pathways

The exact biochemical pathways affected by this compound are dependent on the specific reactions it is used to catalyze. In general, it facilitates reactions that involve the cleavage and formation of carbon-carbon bonds .

Pharmacokinetics

Its bioavailability would be more pertinent in the context of its presence in a reaction mixture and its ability to interact with the reactants .

Result of Action

The result of the action of this compound is the facilitation of chemical reactions, leading to the desired products . Its use can improve the efficiency and selectivity of these reactions .

properties

IUPAC Name |

bicyclo[2.2.1]hepta-2,5-diene;rhodium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H8.CHF3O3S.Rh/c2*1-2-7-4-3-6(1)5-7;2-1(3,4)8(5,6)7;/h2*1-4,6-7H,5H2;(H,5,6,7);/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHRHMIKUQBKHC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C=C2.C1C2C=CC1C=C2.C(F)(F)(F)S(=O)(=O)[O-].[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3O3RhS- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20579046 | |

| Record name | bicyclo[2.2.1]hepta-2,5-diene;rhodium;trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

178397-71-2 | |

| Record name | bicyclo[2.2.1]hepta-2,5-diene;rhodium;trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol](/img/structure/B66313.png)

![Dimethyl-[methyl-[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxypropyl]-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane](/img/structure/B66339.png)

![2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B66340.png)